![molecular formula C16H19F3N2O2 B2892607 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2202342-51-4](/img/structure/B2892607.png)
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been identified as a potent dual inhibitor of AChE (Acetylcholinesterase) and GSK3β (Glycogen synthase kinase 3β), which are significant targets in the treatment of Alzheimer’s disease (AD) . It has shown promise in increasing the level of acetylcholine in the brain without affecting the intestinal levels, suggesting a potential for reduced peripheral side effects compared to existing treatments .
Neuroprotective Agent
Beyond its role as an AChE inhibitor, this compound has demonstrated neuroprotective effects. It may improve cognitive impairment and has shown to increase the levels of acetylcholine and synaptophysin in the brain, which are crucial for healthy neural function .
Synthesis of Piperidine Derivatives
Piperidine derivatives are vital in drug design and are present in over twenty classes of pharmaceuticals. The compound can serve as a starting point or intermediate in the synthesis of various piperidine derivatives, which have applications across a broad spectrum of pharmacological activities .
Dual Inhibitor for Kinase Activity
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include the compound of interest, have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These are important targets in cancer therapy, particularly for certain types of lung cancer .
Trifluoromethyl Group Applications
The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs. This group can enhance the pharmacological properties of drugs, such as metabolic stability and bioavailability. Therefore, this compound could be explored for its potential in developing new drugs with improved pharmacokinetic profiles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridine (tfmp) derivatives, have been found to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Based on its structural similarity to tfmp derivatives, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially involving the exchange of atoms or groups within the molecule .
Biochemical Pathways
Compounds with similar structures have been found to participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Based on its structural similarity to tfmp derivatives, it can be inferred that the compound may have a variety of effects depending on its specific targets .
properties
IUPAC Name |
cyclopropyl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)13-2-1-3-14(20-13)23-10-11-6-8-21(9-7-11)15(22)12-4-5-12/h1-3,11-12H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAKYHEDVYIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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